molecular formula C20H18N6O B3008370 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034233-26-4

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B3008370
CAS No.: 2034233-26-4
M. Wt: 358.405
InChI Key: AISLUJMGTVJZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic chemical compound featuring a distinct bi-heterocyclic architecture, designed for research applications in medicinal chemistry and drug discovery. This molecule contains a pyridine core linked to both a 1-methyl-1H-pyrazol-4-yl group and a benzamide moiety that is further substituted with a 1H-pyrazol-1-yl ring. This specific arrangement of nitrogen-containing heterocycles is frequently employed in the design of kinase inhibitors . Compounds with similar structural motifs, particularly the 1-methyl-1H-pyrazol-4-yl group attached to a pyridine or other nitrogenous heterocycle, have been investigated as potent and selective inhibitors of various kinases, including c-jun N-terminal kinase 3 (JNK3) and rearranged during transfection (RET) kinase mutants . The presence of multiple hydrogen bond acceptors and donors, along with a rigid, planar structure, allows such molecules to effectively interact with the ATP-binding site of kinase targets. Researchers can utilize this compound as a core scaffold or a valuable intermediate for developing novel therapeutic agents, studying enzyme kinetics, and probing structure-activity relationships (SAR) in oncology and neurodegenerative disease research. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-25-14-17(13-24-25)19-7-6-15(11-21-19)12-22-20(27)16-4-2-5-18(10-16)26-9-3-8-23-26/h2-11,13-14H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISLUJMGTVJZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling to form the final benzamide structure. Common synthetic routes include:

    Formation of Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Pyridine Intermediate: The pyridine ring is typically synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, ammonia, and a β-ketoester.

    Coupling Reaction: The pyrazole and pyridine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been documented as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, modifications to the pyrazole core have been associated with enhanced selectivity and potency against various cancer cell lines such as HeLa (cervical carcinoma) and HCT116 (colon carcinoma) .

Antimicrobial Properties

The pyrazole moiety is recognized for its broad-spectrum antimicrobial activity. Compounds derived from pyrazoles have been reported to exhibit significant antibacterial and antifungal properties. The application of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide in developing new antimicrobial agents is a promising area of research, especially against resistant strains of bacteria .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can possess anti-inflammatory properties. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Multicomponent Reactions (MCRs): These reactions allow for the efficient assembly of complex molecules from multiple reactants in a single step, enhancing yield and reducing waste .
  • Stepwise Synthesis: Traditional methods involve sequential reactions where intermediates are isolated and purified before proceeding to the next step.

Structural Analysis

The molecular structure of the compound includes various functional groups that contribute to its biological activity:

  • Pyrazole Rings: Known for their diverse biological activities.
  • Pyridine Moieties: Often enhance solubility and bioavailability.
  • Benzamide Framework: Provides stability and can influence the binding affinity to biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

StudyFindings
Demonstrated potent CDK inhibition in various cancer cell lines.
Reported antibacterial activity against Gram-positive and Gram-negative bacteria.
Explored anti-inflammatory effects through modulation of cytokine production.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s benzamide core and pyrazole/pyridine substituents align it with several pharmacologically active molecules. Key structural analogs include:

Quinazoline-Based Derivatives
  • 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide (Compound 25) Core: Quinazoline instead of benzamide. Substituents: Retains the 1-methylpyrazole group but incorporates a piperazine-methylphenyl moiety. Activity: Implied kinase inhibitor activity based on structural similarity to tyrosine kinase inhibitors (TKIs) like imatinib .
Quinazolinone Derivatives
  • Benzoquinazolinone 12 Core: Quinazolinone fused with a benzene ring. Substituents: Pyridinylmethyl group analogous to the target compound’s pyridine moiety. Activity: Potent M1 mAChR positive allosteric modulator (PAM), highlighting the role of pyridine and heterocyclic substituents in receptor binding .
Benzamide Derivatives with Varied Substituents
  • N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide Core: Benzamide identical to the target compound. Substituents: Replaces the 3-pyrazole group with a methylthio (-SMe) group.

Pharmacological Profile and Target Selectivity

  • Kinase Inhibitors (e.g., Imatinib, Nilotinib)

    • Structural Differences : These TKIs feature pyrimidine and piperazine groups instead of pyrazole substituents.
    • Activity : Broad-spectrum kinase inhibitors with incidental DDR1/2 inhibition, suggesting that the target compound’s pyrazole groups could improve selectivity for specific kinases .
  • Benzimidazole-Pyrazole Hybrids

    • Core : Benzimidazole instead of benzamide.
    • Substituents : Pyrazole-acetamide side chains.
    • Activity : Synthesized as enzyme inhibitors, demonstrating that pyrazole groups contribute to binding affinity even when the core structure varies .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide 3-(1H-pyrazol-1-yl), N-(pyridinylmethyl) Hypothesized kinase/receptor modulation
Compound 25 () Quinazoline 1-methylpyrazole, piperazine-methylphenyl Kinase inhibition (implied)
Benzoquinazolinone 12 () Quinazolinone Pyridinylmethyl M1 mAChR PAM
Imatinib () Benzamide Pyrimidine, methylpiperazine DDR1/2 inhibition (secondary)
N-((6-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide Benzamide 3-(methylthio) Unknown

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its biological effects, particularly focusing on its anticancer properties and potential as a therapeutic agent.

Chemical Structure and Synthesis

The compound features a complex structure comprising multiple heterocyclic rings, including pyrazole, pyridine, and benzamide moieties. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine and β-keto esters.
  • Pyridine and Benzamide Integration : Subsequent reactions introduce the pyridine and benzamide components through amide bond formation.

The detailed synthetic routes are crucial for optimizing yield and purity in laboratory settings.

This compound exerts its biological effects primarily through modulation of key signaling pathways involved in cell proliferation and survival. Preliminary studies indicate that it may interact with the mTORC1 pathway, which is pivotal in regulating cell growth and metabolism. Specifically, the compound has been shown to reduce mTORC1 activity, leading to increased autophagy under certain conditions .

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MIA PaCa-2< 0.5mTORC1 inhibition, autophagy modulation
HepG226Induction of apoptosis
HeLa38.44Cell cycle arrest

These findings suggest that this compound could represent a novel class of anticancer agents with unique mechanisms that disrupt autophagic flux while promoting apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other therapeutic areas:

  • Antitubercular Activity : Initial studies indicate potential efficacy against Mycobacterium tuberculosis, warranting further investigation into its use as an antitubercular agent.

Case Studies

A notable case study involved the evaluation of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share structural similarities with our compound. These derivatives exhibited submicromolar antiproliferative activity and were effective in modulating autophagy pathways under nutrient-deprived conditions. The results underscore the importance of structural modifications in enhancing biological activity .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Utilize copper-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂) with cesium carbonate as a base in polar aprotic solvents like DMSO. Reaction temperatures of 35–50°C for 24–48 hours are recommended to balance yield and side-product formation .
  • Purify via column chromatography (e.g., gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>97%) and LC-MS .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CD₃OD or CDCl₃) to resolve aromatic protons and methyl groups .
  • X-Ray Diffraction : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and refine structures using SHELX software .

Q. What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Screen for glucose uptake modulation in rat hepatocytes using 10 mM glucose-stimulated assays .
  • Evaluate enzyme inhibition (e.g., glucokinase) via fluorometric or colorimetric substrates in dose-response studies (1–100 µM) .

Q. How should solubility and stability studies be conducted under physiological conditions?

Methodological Answer:

  • Measure solubility in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) using shake-flask methods with HPLC quantification .
  • Assess stability in liver microsomes (human/rat) with LC-MS to track metabolic degradation .

Advanced Research Questions

Q. How can molecular docking studies predict target interactions for this compound?

Methodological Answer:

  • Use PASS software to predict biological targets, followed by AutoDock Vina or Schrödinger Suite for docking simulations. Optimize ligand-receptor complexes with AMBER force fields and validate using free-energy perturbation (FEP) calculations .
  • Cross-reference docking results with experimental data (e.g., IC₅₀ values from enzyme assays) to refine binding hypotheses .

Q. What strategies resolve contradictions in structural data from multiple analytical techniques?

Methodological Answer:

  • Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to identify dynamic structural variations.
  • Apply DFT calculations (B3LYP/6-31G* level) to model electronic environments and reconcile spectral discrepancies (e.g., unexpected chemical shifts) .

Q. How can structure-activity relationship (SAR) studies guide modification of pyrazole/benzamide moieties?

Methodological Answer:

  • Synthesize analogs with substituents at pyrazole N1 (e.g., methyl, cyclopropyl) and benzamide C3 (e.g., trifluoromethyl, sulfonyl) to assess steric/electronic effects .
  • Tabulate SAR data (example below):
Substituent PositionModificationBiological Activity (IC₅₀)Reference
Pyrazole N1Methyl → Cyclopropyl2.5-fold ↑ in enzyme inhibition
Benzamide C3H → CF₃10-fold ↑ in metabolic stability

Q. What methodologies analyze metabolic stability, particularly for the trifluoromethyl group?

Methodological Answer:

  • Conduct microsomal stability assays (human/rat) with LC-MS/MS to quantify parent compound depletion. Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways .
  • Compare half-life (t₁/₂) of trifluoromethyl analogs vs. non-fluorinated derivatives to assess the impact of fluorination on stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.